Thiophene, 2-nonadecyl-
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Overview
Description
Thiophene, 2-nonadecyl- is a derivative of thiophene, a heterocyclic compound containing a sulfur atom in its five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . Thiophene, 2-nonadecyl- specifically features a long nonadecyl chain, which can influence its physical and chemical properties, making it suitable for various specialized applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives typically involves several well-known methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Thiophene Synthesis: This is a base-catalyzed condensation reaction of thioglycolic acid with α,β-acetylenic esters to give 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale application of these synthetic routes, with optimizations for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Thiophene, 2-nonadecyl- can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene can be substituted at the 2- or 5-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophenes, depending on the specific reagents and conditions used .
Scientific Research Applications
Thiophene, 2-nonadecyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of thiophene, 2-nonadecyl- involves its interaction with various molecular targets. For instance, thiophene derivatives are known to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . The presence of the nonadecyl chain may influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxylic acid
- Thiophene-2-acetic acid
- 2-Butylthiophene
- 2-Octylthiophene
Uniqueness
Thiophene, 2-nonadecyl- is unique due to its long nonadecyl chain, which can significantly alter its physical properties, such as solubility and melting point, compared to shorter-chain thiophene derivatives . This makes it particularly useful in applications requiring specific hydrophobic interactions or structural characteristics.
Properties
Molecular Formula |
C23H42S |
---|---|
Molecular Weight |
350.6 g/mol |
IUPAC Name |
2-nonadecylthiophene |
InChI |
InChI=1S/C23H42S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-21-19-22-24-23/h19,21-22H,2-18,20H2,1H3 |
InChI Key |
PBYQJQZSUUDUSN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1=CC=CS1 |
Origin of Product |
United States |
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